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Introduction

Chiauranib (also known as Ibcasertib or CS2164) is an orally active, multi-target small
molecule inhibitor designed to comprehensively combat tumor progression.[1] It selectively
targets key protein kinases involved in tumorigenesis through three primary mechanisms:
inhibition of tumor cell mitosis, suppression of tumor angiogenesis, and modulation of the tumor
immune microenvironment.[2][3] Chiauranib potently inhibits Aurora B, Vascular Endothelial
Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor
Receptor (PDGFROQ), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R), with IC50
values in the low nanomolar range.[1][4]

The rationale for combining Chiauranib with traditional chemotherapy stems from its potential
to act synergistically. By inhibiting angiogenesis, Chiauranib can normalize tumor vasculature,
potentially enhancing the delivery and efficacy of cytotoxic agents. Furthermore, its inhibition of
Aurora B can induce cell cycle arrest, sensitizing cancer cells to chemotherapy-induced
apoptosis.[5] Clinical and preclinical studies have shown promising results for Chiauranib in
combination with agents like paclitaxel and etoposide, particularly in cancers such as ovarian,
small cell lung, and pancreatic cancer.[2][6]

Mechanism of Action
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Chiauranib exerts its anti-tumor effects by simultaneously blocking several critical signaling
pathways. Its primary targets lead to a three-pronged attack on cancer cells and their

supportive microenvironment.

Chiauranib's Triple-Pathway Inhibition

Chiauranib (CS2164)

inhibits inhibits inhipits

Moleculir Targets

Aurora B VEGFR / PDGFR / c-Kit

Anti-Turwor Effects

Inhibition of Mitosis Suppression of Modulation of Tumor
(G2/M Arrest, Apoptosis) Tumor Angiogenesis Immune Microenvironment

Click to download full resolution via product page

Chiauranib's multi-target mechanism of action.

Preclinical studies have further elucidated specific downstream pathways affected by
Chiauranib. For instance, in transformed follicular lymphoma, Chiauranib has been shown to
suppress the VEGFR2/MEK/ERK/STATS3 signaling cascade, leading to reduced cell
proliferation and migration and increased apoptosis.[7][8][9][10]
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Inhibition of the VEGFR2/ERK/STAT3 pathway by Chiauranib.

Clinical Data Summary: Combination Therapy

Clinical trials have evaluated the safety and efficacy of Chiauranib combined with standard
chemotherapy agents in various cancer types. The following tables summarize key quantitative

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1574309?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/product/b1574309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

data from these studies.

Table 1: Efficacy of Chiauranib Combination Therapy in Platinum-Resistant/Refractory Ovarian
Cancer (NCT03901118)[5][6]

Median
o No. of Overall 95% Progressio 95%
Combinatio . ) )
. Patients Response Confidence n-Free Confidence
n Regimen .
(Evaluated) Rate (ORR) Interval (CI)  Survival Interval (Cl)
(PFS)
Chiauranib +
, 20.7% — 2.8-56
Etoposide 22 40.9% 5.4 months
63.7% months
(CE)
Chiauranib +
) 29.8% — 34-7.0
Paclitaxel 21 52.4% 5.6 months
74.3% months
(CP)

Table 2: Dosing Information for Chiauranib Combination Regimens
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o . Combination Dosage &
Cancer Type Clinical Trial . . Cycle Length
Drugs Administration
) NCT03901118[5] ) ) 50 mg, orally, 28 days (CE) /
Ovarian Cancer Chiauranib )
[11] once daily 21 days (CP)
50 mg, orally,
i once daily for 21
Etoposide 28 days
days, then 7
days off
60 mg/mz,
intravenous
Paclitaxel ] ) 21 days
infusion on Days
1, 8, and 15
] CHIPRO (Phase ) ) 50 mg, orally,
Ovarian Cancer Chiauranib ) 21 days
1N[2][12] once daily
Intravenous
Paclitaxel infusion on Days 21 days
1,8, and 15
Pancreatic ) ) N -
Phase I1[2] Chiauranib Not specified Not specified
Cancer
Albumin-bound -~ -
) Not specified Not specified
Paclitaxel
Gemcitabine Not specified Not specified
Small Cell Lung Phase Il ) ) N -
Chiauranib Not specified Not specified
Cancer Approved[3][13]
PD-(L)1
Monoclonal Not specified Not specified
Antibody
Standard N N
Not specified Not specified
Chemotherapy
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Experimental Protocols
Protocol 1: Clinical Trial Workflow for Combination
Therapy

The following diagram illustrates a typical workflow for a clinical trial investigating Chiauranib

in combination with chemotherapy.

Click to download full resolution via product page

Generalized workflow for a combination therapy clinical trial.

Protocol 2: Administration of Chiauranib with Etoposide
(CE Regimen)

This protocol is based on the methodology used in the NCT03901118 clinical trial for patients
with platinum-resistant or refractory ovarian cancer.[5][11][14]

» Objective: To evaluate the safety and efficacy of Chiauranib combined with oral etoposide.

o Patient Population: Patients with histologically confirmed epithelial ovarian, fallopian tube, or
primary peritoneal cancer who are platinum-resistant or refractory. Key inclusion criteria
include ECOG performance status of 0 or 1 and at least one measurable lesion per RECIST
1.1.[14]

o Materials:
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o Chiauranib 25 mg or 50 mg capsules.

o Etoposide 50 mg capsules.

e Treatment Regimen:
o Asingle treatment cycle is defined as 28 days.
o Chiauranib: Administer 50 mg orally once daily, continuously throughout the cycle.

o Etoposide: Administer 50 mg orally once daily for the first 21 days of the cycle, followed by
a 7-day rest period.

o Continue treatment for a maximum of 6 cycles, or until disease progression or
unacceptable toxicity.

e Maintenance Phase: Patients exhibiting a complete response, partial response, or stable
disease after 6 cycles may proceed to a maintenance phase with Chiauranib monotherapy
(50 mg orally, once daily) until progression.[5][6]

e Monitoring and Assessment:

o Monitor for adverse events (AES), vital signs, and laboratory abnormalities throughout
treatment.

o Conduct tumor assessments (e.g., via CT or MRI) at baseline and after every two
treatment cycles to evaluate response according to RECIST 1.1 criteria.

Protocol 3: Administration of Chiauranib with Paclitaxel
(CP Regimen)

This protocol is based on the methodology used in the NCT03901118 and CHIPRO clinical
trials.[5][11][12]

o Objective: To evaluate the safety and efficacy of Chiauranib combined with weekly
paclitaxel.

» Patient Population: Similar to Protocol 2.
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o Materials:
o Chiauranib 50 mg capsules.
o Paclitaxel for intravenous infusion (6 mg/mL).

o Standard premedication for paclitaxel (e.g., dexamethasone, an H2 antagonist,
chlorphenamine).[15]

o Treatment Regimen:

[e]

A single treatment cycle is defined as 21 days.
o Chiauranib: Administer 50 mg orally once daily, continuously throughout the cycle.

o Paclitaxel: Administer 60 mg/mz2 as an intravenous infusion on Days 1, 8, and 15 of each
21-day cycle. Paclitaxel must be administered using a non-PVC administration set with an
in-line filter.[15]

o Continue combined treatment for a maximum of 6 cycles, or until disease progression or
unacceptable toxicity.

¢ Maintenance Phase: As described in Protocol 2.

e Monitoring and Assessment: As described in Protocol 2.

Protocol 4: In Vitro Western Blot Analysis of Pathway
Inhibition

This protocol outlines a general method for assessing the impact of Chiauranib on target
signaling pathways in cancer cell lines.

e Objective: To determine if Chiauranib, alone or in combination with a chemotherapy agent,
inhibits the phosphorylation of key signaling proteins such as VEGFR2, ERK, STAT3, and
Histone H3 (a downstream target of Aurora B).[1][8]

o Materials:
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o Relevant cancer cell lines (e.g., SW48 colorectal, DOHH2 lymphoma).[8][16]

o Cell culture medium, fetal bovine serum (FBS), and antibiotics.

o Chiauranib, dissolved in DMSO.

o Chemotherapy agent of interest (e.g., paclitaxel), dissolved in an appropriate solvent.
o RIPA lysis buffer with protease and phosphatase inhibitors.

o BCA Protein Assay Kit.

o SDS-PAGE gels, transfer apparatus, and PVDF membranes.

o Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-
STAT3, anti-STAT3, anti-p-Histone H3, anti-GAPDH/[3-actin).

o HRP-conjugated secondary antibodies.

o Enhanced chemiluminescence (ECL) substrate.

Procedure:

o Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells
with varying concentrations of Chiauranib, the chemotherapy agent, or the combination
for a specified time (e.g., 24 or 48 hours).[8][16]

o Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to
pellet cell debris and collect the supernatant containing the protein lysate.

o Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 pg) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

o Immunoblotting:

s Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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» Incubate the membrane with the desired primary antibody overnight at 4°C.

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again, apply ECL substrate, and visualize the protein
bands using a chemiluminescence imaging system.

o Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of
phosphorylated proteins to their total protein counterparts and compare the results across
different treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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